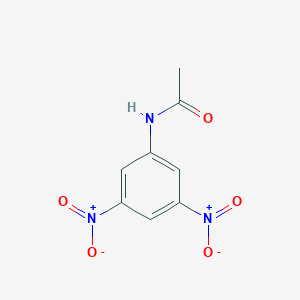

N-(3,5-dinitrophenyl)acetamide

Description

N-(3,5-Dinitrophenyl)acetamide (CAS: 38802-18-5; molecular formula: C₈H₇N₃O₅) is a nitro-substituted aromatic acetamide characterized by two nitro (-NO₂) groups at the 3 and 5 positions of the phenyl ring. The compound exhibits strong electron-withdrawing effects due to the nitro substituents, which significantly influence its electronic properties, solubility, and intermolecular interactions. It is typically synthesized via acetylation of 3,5-dinitroaniline or through nucleophilic substitution reactions involving chloroacetamide derivatives and nitro-substituted aryl amines .

Key structural features include:

- Planar aromatic backbone: The nitro groups and acetamide moiety lie in the same plane, facilitating resonance stabilization.

- Hydrogen-bonding capacity: The NH group in the acetamide unit participates in intermolecular hydrogen bonding, affecting crystallization behavior .

- High polarity: The nitro groups enhance polarity, reducing solubility in non-polar solvents but increasing stability in polar aprotic solvents like dimethylformamide (DMF) .

Properties

CAS No. |

38802-18-5 |

|---|---|

Molecular Formula |

C8H7N3O5 |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

N-(3,5-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12) |

InChI Key |

ZXERTWPNZJETAC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

38802-18-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(3,5-Dinitrophenyl)acetamide and Analogues

Key Observations:

Electronic Effects: Nitro groups in this compound strongly withdraw electron density, decreasing the basicity of the acetamide NH compared to methyl- or chloro-substituted analogues. This enhances stability under acidic conditions . Chloro substituents (e.g., in N-(3,5-dichlorophenyl)acetamide) exhibit moderate electron-withdrawing effects but contribute to halogen bonding, influencing crystal packing . Methyl groups (e.g., in N-(3,5-dimethylphenyl)acetamide) donate electron density, increasing solubility in non-polar solvents and altering biological activity .

Crystallographic Behavior: Nitro-substituted derivatives often form denser crystal lattices due to strong hydrogen bonds (N–H⋯O) and π-π stacking. For example, this compound adopts a monoclinic crystal system, whereas dimethyl analogues exhibit less dense triclinic systems . Chloro-substituted compounds (e.g., N-(3,5-dichlorophenyl)acetamide) show N–H⋯Cl interactions, stabilizing layered crystal structures .

Thermal Stability :

- Nitro groups reduce thermal stability, leading to decomposition near 220°C, whereas dimethyl and dichloro derivatives melt without decomposition below 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.